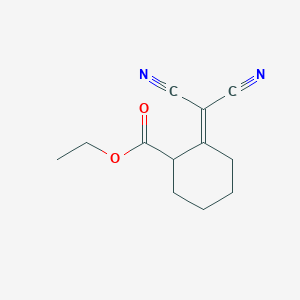
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of hydantoin, which is a heterocyclic organic compound with a five-membered ring structure containing two nitrogen atoms. The presence of the 5,5-diphenyl and 4-methylpiperazinyl groups in its structure enhances its chemical and biological properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- typically involves the following steps:
Formation of Hydantoin Core: The hydantoin core can be synthesized through the reaction of urea with α-halo acids under basic conditions. This reaction forms the imidazolidine-2,4-dione ring structure.
Introduction of Diphenyl Groups: The 5,5-diphenyl groups are introduced through a Friedel-Crafts acylation reaction, where benzene reacts with phosgene in the presence of a Lewis acid catalyst.
Attachment of 4-Methylpiperazinyl Group: The final step involves the nucleophilic substitution reaction where the 4-methylpiperazinyl group is attached to the hydantoin core. This is typically achieved using a suitable alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at various stages to monitor the reaction conditions and product quality.
化学反応の分析
Types of Reactions
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the 4-methylpiperazinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkylating agents, nucleophiles; controlled temperature and pH.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted hydantoin derivatives.
科学的研究の応用
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant, anti-inflammatory, and anticancer activities. Its derivatives are being explored as potential drug candidates.
Industry: Used in the production of polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. By affecting these pathways, it exerts its biological effects.
類似化合物との比較
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- can be compared with other similar compounds to highlight its uniqueness:
Phenytoin: A well-known anticonvulsant drug with a similar hydantoin core but different substituents. Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may have different pharmacological properties due to its unique substituents.
Ethylphenylhydantoin: Another hydantoin derivative with different substituents. The presence of the 4-methylpiperazinyl group in Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may enhance its biological activity.
Spiromustine: A spirohydantoin mustard used in cancer treatment. Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may have different applications due to its distinct structure.
特性
CAS番号 |
21598-58-3 |
|---|---|
分子式 |
C21H24N4O2 |
分子量 |
364.4 g/mol |
IUPAC名 |
3-[(4-methylpiperazin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H24N4O2/c1-23-12-14-24(15-13-23)16-25-19(26)21(22-20(25)27,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H,22,27) |
InChIキー |
KNVIWKFOCCEBOC-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


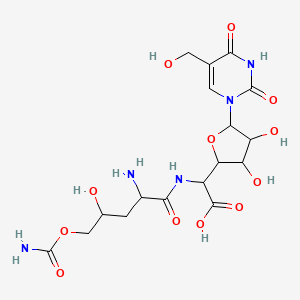
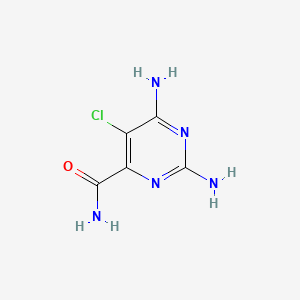
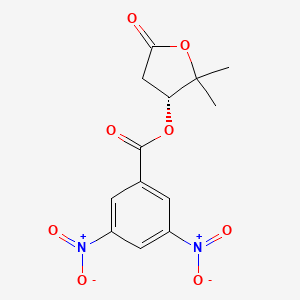
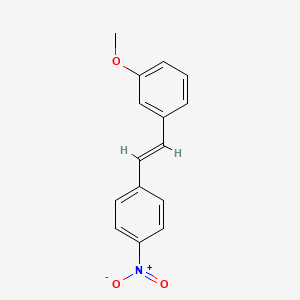

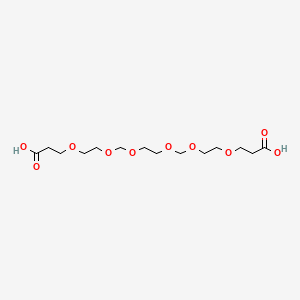

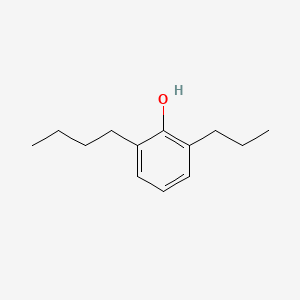
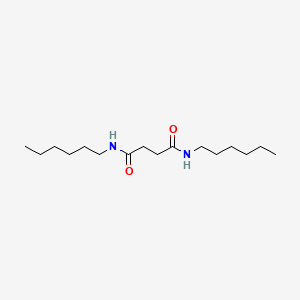
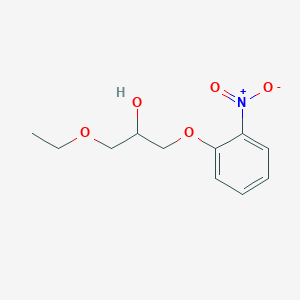
![2-[2-(3-Aminophenyl)ethyl]benzoic acid](/img/structure/B14701177.png)
